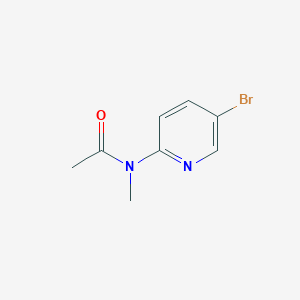
N-(5-bromopyridin-2-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromopyridin-2-yl)-N-methylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPA or 5-Bromo-2-pyridinyl methylacetamide and is a member of the pyridine family.
Mecanismo De Acción
The mechanism of action of N-(5-bromopyridin-2-yl)-N-methylacetamide involves the inhibition of PKC. PKC is an enzyme that is involved in the regulation of various cellular functions, including cell proliferation, differentiation, and apoptosis. BPA binds to the active site of the enzyme, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell growth and apoptosis of cancer cells.
Biochemical and physiological effects:
N-(5-bromopyridin-2-yl)-N-methylacetamide has been shown to have significant biochemical and physiological effects. In addition to its anti-cancer properties, BPA has been found to have anti-inflammatory and anti-oxidant effects. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models, making it a potential candidate for the treatment of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N-(5-bromopyridin-2-yl)-N-methylacetamide in lab experiments is its specificity towards PKC. This compound has been shown to selectively inhibit PKC, making it a useful tool for studying the role of PKC in various cellular functions. However, one of the limitations of using BPA is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, making it necessary to use caution when working with this compound.
Direcciones Futuras
There are several future directions that can be explored regarding the use of N-(5-bromopyridin-2-yl)-N-methylacetamide. One potential direction is the development of BPA derivatives with improved specificity and potency towards PKC. Another direction is the investigation of the potential use of BPA in combination with other anti-cancer agents to improve its efficacy. Additionally, the potential use of BPA in the treatment of other diseases, such as type 2 diabetes, can also be explored.
In conclusion, N-(5-bromopyridin-2-yl)-N-methylacetamide is a chemical compound that has shown significant potential in scientific research. Its specificity towards PKC and potential applications in cancer therapy, anti-inflammation, and anti-oxidation make it a valuable tool for researchers. However, caution must be exercised when working with this compound due to its potential toxicity. Further research is needed to explore its potential applications in various fields and to develop new derivatives with improved properties.
Métodos De Síntesis
The synthesis of N-(5-bromopyridin-2-yl)-N-methylacetamide involves the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methylacetamide. This method is a well-established protocol and is widely used in the synthesis of BPA.
Aplicaciones Científicas De Investigación
N-(5-bromopyridin-2-yl)-N-methylacetamide has been extensively studied for its potential applications in various fields. One of the significant applications of BPA is in the field of medicinal chemistry. It has been found to be a potent inhibitor of the enzyme protein kinase C (PKC), which is involved in various cellular functions, including cell proliferation, differentiation, and apoptosis. BPA has been shown to inhibit the growth of cancer cells by blocking the PKC pathway, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-6(12)11(2)8-4-3-7(9)5-10-8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEOFUANYGHFDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458133.png)
![3-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458136.png)

![N-(4-acetamidophenyl)-2-[(3-fluoro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7458149.png)
![4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B7458153.png)
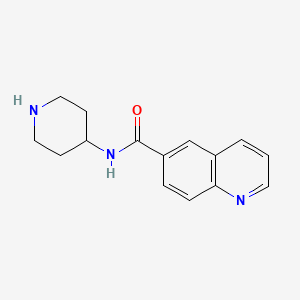

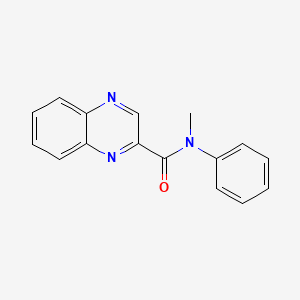
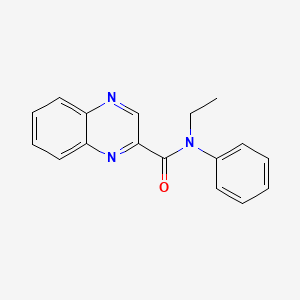
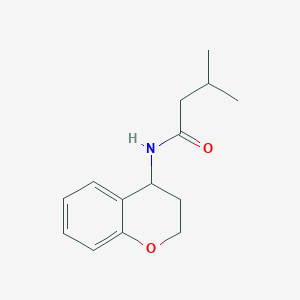
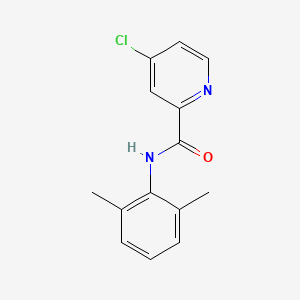
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7458190.png)
![1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone](/img/structure/B7458193.png)
![N-carbamoyl-3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]propanamide](/img/structure/B7458201.png)